molecular formula C21H20ClN5O6S B3051362 Telatinib mesylate CAS No. 332013-24-8

Telatinib mesylate

Número de catálogo: B3051362
Número CAS: 332013-24-8
Peso molecular: 505.9 g/mol
Clave InChI: LCMLACPWPXITHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Análisis De Reacciones Químicas

Tipos de Reacciones: Telatinib (mesilato) se somete a varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la modificación deseada y los grupos funcionales objetivo .

Principales Productos Formados: Los principales productos formados a partir de estas reacciones son típicamente derivados de Telatinib (mesilato) con grupos funcionales modificados, que se pueden investigar más a fondo para obtener propiedades terapéuticas mejoradas .

Comparación Con Compuestos Similares

Uniqueness of Telatinib (mesylate):

Actividad Biológica

Telatinib mesylate, also known as BAY 57-9352, is a multi-targeted tyrosine kinase inhibitor with significant potential in treating various malignancies, particularly those involving aberrant angiogenesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

Telatinib acts primarily by inhibiting several receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) : These receptors play critical roles in angiogenesis and lymphangiogenesis.
  • Platelet-Derived Growth Factor Receptor (PDGFR) : Involved in the proliferation and survival of various cell types, particularly those associated with vascular function.
  • c-Kit : A receptor implicated in hematopoiesis and stem cell maintenance.

By blocking these pathways, telatinib effectively reduces tumor growth and metastasis through decreased angiogenic signaling and increased apoptosis in tumor cells .

Phase I Trials

A notable phase I dose escalation study involved 71 patients with refractory solid tumors. The study assessed the safety and pharmacodynamics of telatinib. Key findings included:

  • Maximum Tolerated Dose (MTD) : Not reached up to 1500 mg BID.
  • Common Adverse Events : Hypertension (23%) and diarrhea (7%).
  • Pharmacokinetics : Rapid absorption with a median tmaxt_{max} of less than 3 hours; half-life averaged 5.5 hours.
  • Tumor Response : Best response was stable disease in 50.9% of patients .

Case Study: Pseudomyogenic Hemangioendothelioma (PHE)

A significant case involved a 17-year-old male with advanced unresectable PHE. After failing standard treatments, the patient achieved a durable complete remission following treatment with telatinib. The study revealed that telatinib:

  • Induced apoptosis and decreased proliferation in tumor models.
  • Blocked VEGF signaling pathways, effectively reducing tumor growth.
  • Interfered with the self-regulation of the SERPINE1-FOSB fusion gene associated with PHE .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Mechanism
Inhibition of VEGFRReduced angiogenesisBlockade of VEGF signaling pathways
Inhibition of PDGFRDecreased tumor cell proliferationDisruption of PDGF-mediated signaling
Induction of ApoptosisIncreased cell death in tumor modelsActivation of apoptotic pathways
Tumor Growth InhibitionReduced tumor size in vivoTargeting multiple angiogenic pathways

Research Findings

Telatinib's ability to inhibit angiogenesis has been substantiated through various studies:

  • VEGF and sVEGFR-2 Levels : Biomarker analyses indicated a dose-dependent increase in VEGF levels alongside a decrease in soluble VEGFR-2 levels, suggesting effective modulation of the angiogenic environment .
  • In Vitro Studies : Telatinib demonstrated potent inhibition of endothelial cell proliferation and migration in response to VEGF stimulation, confirming its role as an effective anti-angiogenic agent .
  • Animal Models : Preclinical studies showed significant reductions in tumor growth across various cancer types, including breast and colon cancers, further supporting its potential as a therapeutic option .

Propiedades

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3.CH4O3S/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14;1-5(2,3)4/h2-10H,11H2,1H3,(H,22,27)(H,24,25);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMLACPWPXITHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332013-24-8, 332013-26-0
Record name Telatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telatinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332013260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TELATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571LVA9UMS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telatinib mesylate
Reactant of Route 2
Reactant of Route 2
Telatinib mesylate
Reactant of Route 3
Reactant of Route 3
Telatinib mesylate
Reactant of Route 4
Reactant of Route 4
Telatinib mesylate
Reactant of Route 5
Reactant of Route 5
Telatinib mesylate
Reactant of Route 6
Reactant of Route 6
Telatinib mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.